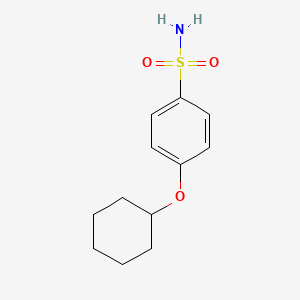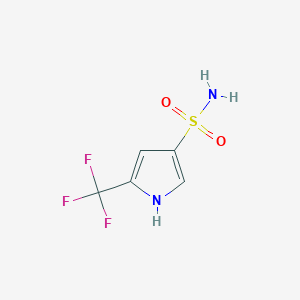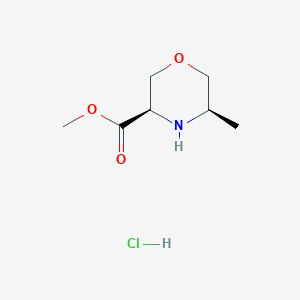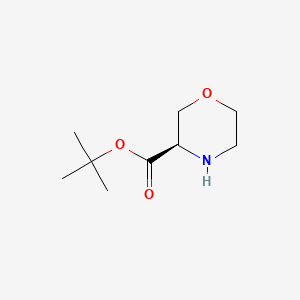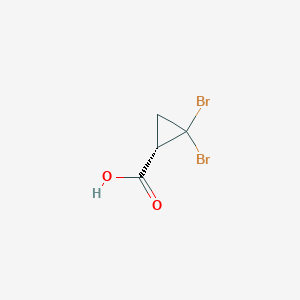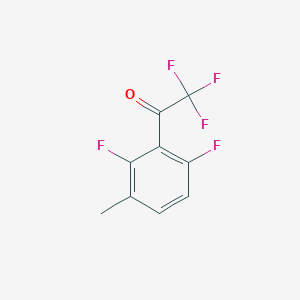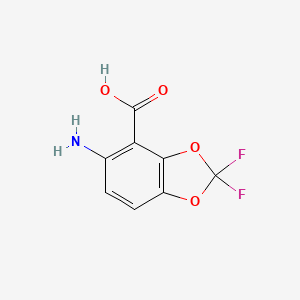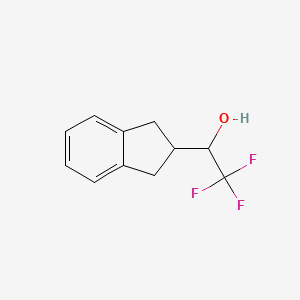
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol moiety, which is further connected to a 2,3-dihydro-1H-indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and trifluoroacetaldehyde.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. A common approach involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the addition of trifluoroacetaldehyde to the indene ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1h-inden-2-yl)-ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and a hydroxyl group but without the indene moiety.
Uniqueness
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the indene structure with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, offering a balance of reactivity and stability.
Eigenschaften
Molekularformel |
C11H11F3O |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,15H,5-6H2 |
InChI-Schlüssel |
IUNWRFGOFXXMSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


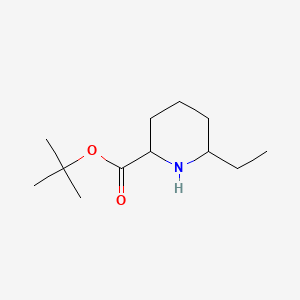
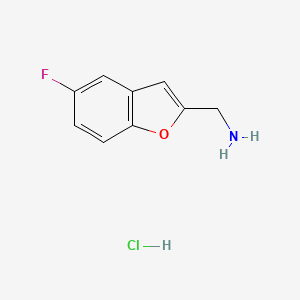
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
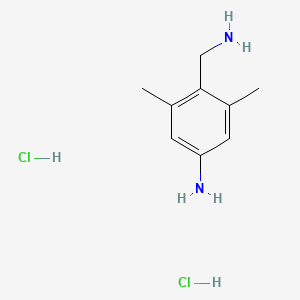
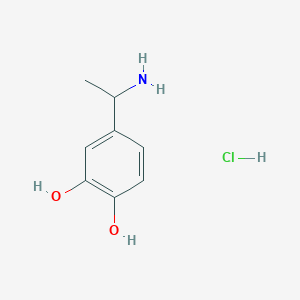
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
